N-Hexyltriethoxysilane can be synthesized through several methods, with the most common being the reaction of hexyltrichlorosilane with ethanol in the presence of a catalyst. The synthesis typically involves the following steps:
N-Hexyltriethoxysilane features a silane group where a silicon atom is bonded to three ethoxy groups and one hexyl group. The molecular structure can be represented as follows:
The presence of these groups contributes to the compound's ability to form siloxane bonds upon hydrolysis, leading to enhanced adhesion properties when applied to surfaces .
N-Hexyltriethoxysilane undergoes several important chemical reactions:
These reactions are crucial for its application in creating durable coatings and enhancing surface properties .
The mechanism of action of n-Hexyltriethoxysilane involves its ability to bond chemically with both organic substrates and inorganic surfaces:
This dual functionality allows n-Hexyltriethoxysilane to act effectively as a coupling agent in various applications .
N-Hexyltriethoxysilane possesses several notable physical and chemical properties:
These properties make it suitable for various industrial applications where moisture resistance and adhesion are critical .
N-Hexyltriethoxysilane is utilized in multiple scientific and industrial applications due to its unique properties:
Its versatility makes n-Hexyltriethoxysilane a valuable compound across various fields including construction, textiles, and material science .
n-Hexyltriethoxysilane ($\ce{C12H28O3Si}$; CAS 18166-37-5) serves as a precursor for silane coupling agents through hydrolytic polycondensation. This process involves sequential hydrolysis of ethoxy groups ($\ce{-OC2H5}$) followed by condensation reactions, forming siloxane ($\ce{Si-O-Si}$) networks. The hexyl chain ($\ce{-C6H13}$) provides hydrophobic character, while the triethoxy moiety enables inorganic surface bonding [1] [5].
Sol-gel processing enables precise control over hydrolysis kinetics and network morphology. n-Hexyltriethoxysilane is dissolved in anhydrous ethanol (typically 20–30 vol%), with water introduced incrementally at molar ratios of $\ce{H2O:Si}$ = 2.0–3.5. Acid catalysts ($\ce{HCl}$, $\ce{CH3COOH}$; 0.01–0.1 M) promote selective hydrolysis without premature condensation, evidenced by the gradual reduction of $\ce{Si-OC2H5}$ FTIR peaks (1,090 cm⁻¹) and emergence of $\ce{Si-OH}$ (890 cm⁻¹) [5] [8]. The hexyl chain’s moderate steric bulk (compared to methyl or octyl variants) balances hydrolysis rate and film flexibility, yielding gels with pore diameters of 5–15 nm after aging.
Table 1: Sol-Gel Hydrolysis Parameters for n-Hexyltriethoxysilane
Parameter | Typical Range | Effect on Network |
---|---|---|
$\ce{H2O}$:Si ratio | 2.0–3.5 | Higher ratios accelerate gelation |
Catalyst concentration | 0.01–0.1 M | Acid: Controlled hydrolysis; Base: Rapid condensation |
Solvent polarity | Ethanol > Isopropanol | Lower polarity reduces pore collapse |
Reaction temperature | 25–60°C | Higher $T$ increases cross-link density |
Condensation kinetics are catalytically tuned to achieve tailored network architectures. Under acidic conditions ($\ce{HNO3}$, pH 3–4), n-Hexyltriethoxysilane forms linear oligomers via $\ce{Si-OH + Si-OC2H5 -> Si-O-Si + C2H5OH}$ reactions. Basic catalysts ($\ce{NH4OH}$, pH 8–9) accelerate branched networks through $\ce{Si-OH + HO-Si -> Si-O-Si + H2O}$ pathways [7]. $^{29}$Si NMR reveals dominant $\ce{T^2}$ ($\ce{-Si(OSi)2(OH)}$; −57 ppm) and $\ce{T^3}$ ($\ce{-Si(OSi)3}$; −66 ppm) species at 85% conversion, with residual $\ce{T^0}$ monomers (<5%). Co-condensation with tetraethylorthosilicate ($\ce{TEOS}$) at 10–30 mol% enhances mechanical stability while preserving hydrophobicity (water contact angle: 105–115°) [5] [8].
n-Hexyltriethoxysilane-functionalized surfaces serve as macroinitiators for Atom Transfer Radical Polymerization. Self-assembled monolayers are first formed on oxide substrates (e.g., $\ce{SiO2}$, $\ce{TiO2}$), exposing hexyl termini. Bromoisobutyrate initiators are then coupled to terminal hydroxyl groups via esterification, enabling surface-initiated polymerization [3]. Kinetic studies of methyl methacrylate (MMA) polymerization confirm linear molecular weight growth ($\ce{M_n}$) with conversion (Đ = 1.15–1.25), yielding poly(MMA)-b-poly(styrene) brushes with thicknesses of 50–200 nm. The hexyl spacer minimizes steric hindrance during initiator grafting, increasing ATRP initiation efficiency by >40% compared to short-chain silanes [3].
Grafting density ($\sigma$) of n-Hexyltriethoxysilane on silica nanoparticles (diameter: 20–100 nm) is modulated through solvent selection and water control. Anhydrous toluene at 80°C with trace $\ce{H2O}$ (<50 ppm) yields $\sigma$ = 1.8–2.2 molecules/nm², while polar solvents (e.g., ethanol/water 95:5) reduce $\sigma$ to 0.5–1.0 molecules/nm² due to competitive hydrolysis [3] [7]. XPS analysis shows $\ce{Si_{2p}}$ binding energy shifts from 103.5 eV (untreated $\ce{SiO2}$) to 102.8 eV (siloxane-bonded), confirming covalent attachment. Higher $\sigma$ correlates with increased hydrophobicity (contact angle: 140° vs. 110° at low $\sigma$) and organic dispersibility in polystyrene [3].
Table 2: Grafting Density Control Parameters
Parameter | High Grafting Density ($\sigma$ > 2.0/nm²) | Low Grafting Density ($\sigma$ < 1.0/nm²) |
---|---|---|
Solvent | Anhydrous toluene | Ethanol/water (95:5) |
Reaction temperature | 80–110°C | 25–40°C |
Water concentration | <50 ppm | >1,000 ppm |
Substrate surface hydroxyls | Activated (heated >400°C) | Partially hydrated |
Thermolysis of n-Hexyltriethoxysilane under inert atmosphere ($\ce{N2}$, $\ce{Ar}$) generates silicon oxide nanodots (size: 2–5 nm) with embedded hexyl groups. At 300–400°C, $\ce{Si-OC2H5}$ cleavage releases ethylene and water, while hexyl chains undergo β-scission to propene/butene, leaving methyl-terminated $\ce{SiO{x}C{y}}$ nanodots [8]. HRTEM confirms crystalline $\ce{SiO2}$ cores (lattice spacing: 0.24 nm) with amorphous carbon shells (thickness: 0.5–1 nm). Photoluminescence peaks at 450 nm (blue emission) arise from carbon-related surface states, tunable via pyrolysis temperature. This method eliminates separate capping agents, as residual hexyl fragments passivate surfaces [1] [8].
n-Hexyltriethoxysilane forms highly ordered Self-Assembled Monolayers on $\ce{SiO2}$, $\ce{Al2O3}$, or steel through solution deposition (0.1–1.0 vol% in toluene). Kinetics follow a two-step model:
Ellipsometry and contact angle analyses reveal monolayer thicknesses of 1.0–1.2 nm (consistent with all-trans hexyl chains tilted 10–15°) and water contact angles of 110–115°. The hexyl chain length optimizes packing density (0.85–0.90 chains/nm²) and hydrophobicity while minimizing defects compared to shorter-chain analogs [7] [8].
Table 3: Self-Assembled Monolayer Properties of Alkyltriethoxysilanes
Silane | Chain Length (C atoms) | Contact Angle (°) | Packing Density (molecules/nm²) | Dominant Bonding Mode |
---|---|---|---|---|
n-Hexyltriethoxysilane | 6 | 110–115 | 0.85–0.90 | Monodentate |
n-Octyltriethoxysilane | 8 | 115–120 | 0.90–0.95 | Bidentate |
n-Propyltriethoxysilane | 3 | 95–100 | 0.75–0.80 | Mixed |
The moderate hydrophobicity of hexyl-based SAMs provides balanced surface protection without the steric constraints of longer chains (e.g., octyl), enabling applications in corrosion-resistant coatings and biomaterial interfaces where controlled wettability is critical [7] [8].
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